Welcome to the BenchChem Online Store!
molecular formula C8H7NO5 B1349128 Methyl 2-hydroxy-3-nitrobenzoate CAS No. 22621-41-6

Methyl 2-hydroxy-3-nitrobenzoate

Cat. No. B1349128
M. Wt: 197.14 g/mol
InChI Key: NIBVYEHAFBEVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07906508B2

Procedure details

3-Nitrosalicylic acid (500 g) was dissolved in methanol (2.25 L), concentrated sulfuric acid (0.25 L) was added, and the mixture was refluxed for 22 hours. The reaction solution was cooled on ice, and the precipitated solid was collected by filtration and dried to obtain the title compound (517.3 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
reactant
Reaction Step One
Quantity
0.25 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[OH:13])([O-:3])=[O:2].S(=O)(=O)(O)O.[CH3:19]O>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([O:9][CH3:19])=[O:8])[C:5]=1[OH:13])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)O
Name
Quantity
2.25 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.25 L
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled on ice
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 517.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.